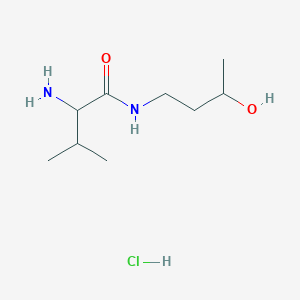
2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride
Vue d'ensemble
Description
2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride, also known by its CAS number 1220037-43-3, is a chemical compound with the formula C6H15ClN2O2 . It is stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular weight of 2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride is 182.65 g/mol . The compound has a complex structure that includes a hydrochloride group, which contributes to its unique chemical properties .Applications De Recherche Scientifique
Anticonvulsant and Pain-Attenuating Properties
- Anticonvulsant Activities: Research has shown that derivatives of 2-amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride exhibit significant anticonvulsant activities. These activities are sensitive to substituents at certain sites of the molecule, with specific modifications leading to enhanced anticonvulsant properties (King et al., 2011).
- Pain-Attenuating Effects: The same study identified that these compounds also have pain-attenuating properties, making them potential candidates for the treatment of neuropathic pain in addition to their anticonvulsant applications.
Synthesis and Antimicrobial Activity
- Derivatives as Antimicrobials: A study on the synthesis of new carbamoyl-containing compounds related to 2-amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride reported antimicrobial properties. These findings highlight the potential use of these compounds in developing new antimicrobial agents (Tlekhusezh et al., 1999).
Inhibition of 11β-Hydroxysteroid Dehydrogenase
- Potential for Metabolic Disease Treatment: Research on 3-Amino-N-adamantyl-3-methylbutanamide derivatives, closely related to the compound , shows that these can function as inhibitors of 11β-hydroxysteroid dehydrogenase. This suggests potential applications in the treatment of metabolic diseases (Lee et al., 2014).
Antifungal Properties
- Application in Agriculture and Medicine: A study on a novel compound closely related to 2-amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride demonstrated good antifungal activity against several fungal species. This suggests possible applications in agricultural fungicides or antifungal medications (Si, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-N-(3-hydroxybutyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-6(2)8(10)9(13)11-5-4-7(3)12;/h6-8,12H,4-5,10H2,1-3H3,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUSMBRGFAAFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCC(C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-hydroxybutyl)-3-methylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



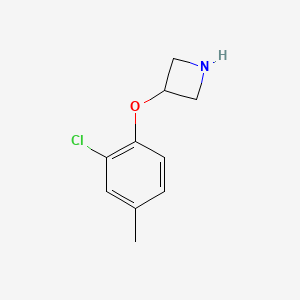
![3-[(4-Chloro-1-naphthyl)oxy]azetidine](/img/structure/B1440734.png)
![2-[(Diallylamino)methyl]-4-fluoroaniline](/img/structure/B1440736.png)
![2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1440737.png)
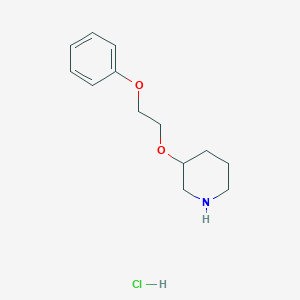
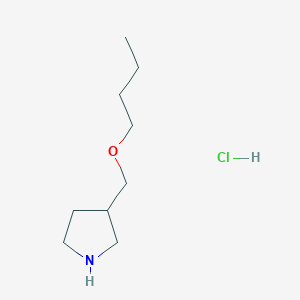
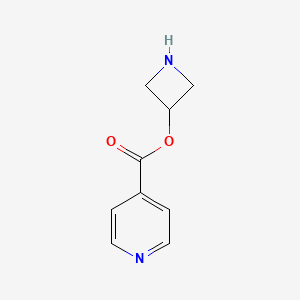
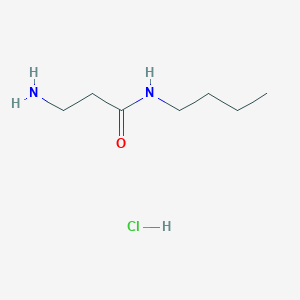
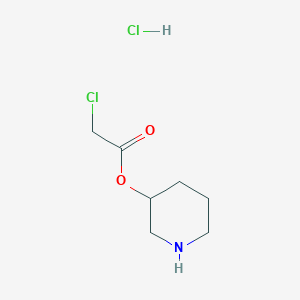
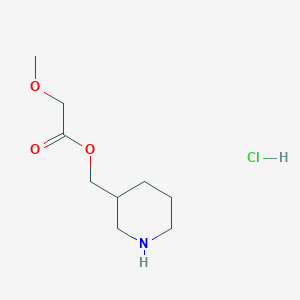
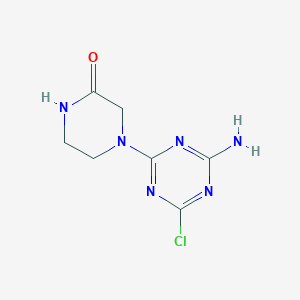
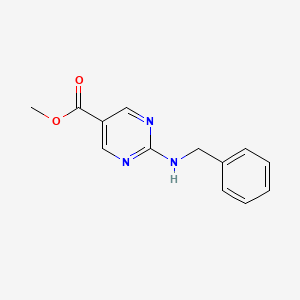
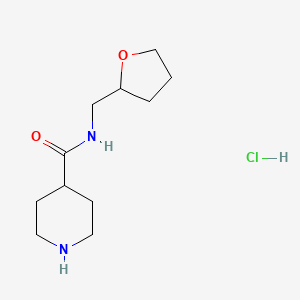
![N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine](/img/structure/B1440753.png)